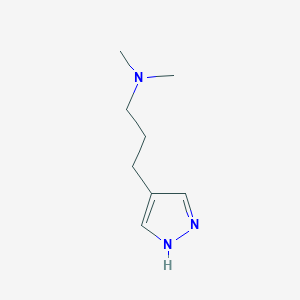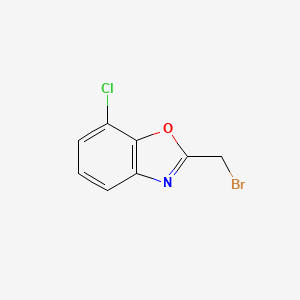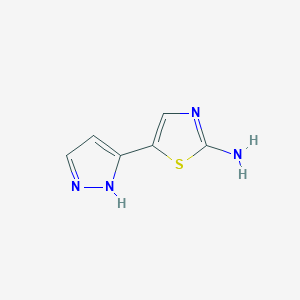
5-(1H-Pyrazol-3-yl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Pyrazol-3-yl)thiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiazole rings. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-3-yl)thiazol-2-amine typically involves the reaction of pyrazole derivatives with thiazole derivatives under specific conditions. One common method involves the use of hydrazonoyl chlorides and Erlenmeyer thioazlactones in the presence of triethylamine (Et3N) to afford functionalized products . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrazol-3-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(1H-Pyrazol-3-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, such as antitumor and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1H-Pyrazol-3-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(1H-Pyrazol-3-yl)thiazol-2-amine stands out due to its unique combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H6N4S |
|---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
5-(1H-pyrazol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H6N4S/c7-6-8-3-5(11-6)4-1-2-9-10-4/h1-3H,(H2,7,8)(H,9,10) |
InChI Key |
IFJYVHKTXOAKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


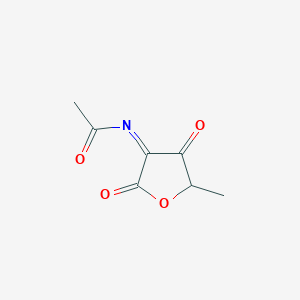
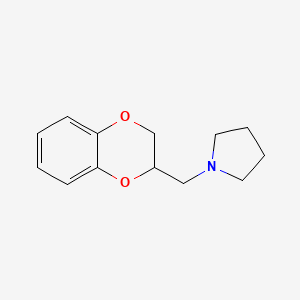
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)
![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)
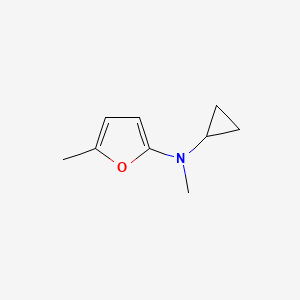

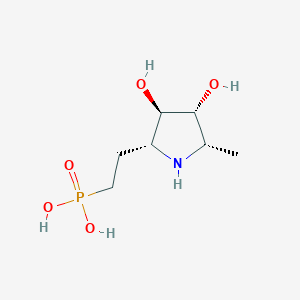
-](/img/structure/B12872964.png)

